molecular formula C24H32N4O4 B2748884 N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903305-27-1

N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2748884
CAS RN: 903305-27-1
M. Wt: 440.544
InChI Key: HJCGUMPYUCVXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine derivatives, including those with methoxyphenyl and methylpiperazinyl groups, have been studied for their affinity towards serotonin (5-HT) receptors. These compounds are considered for their potential in developing agents with high affinity for 5-HT1A serotonin binding sites, which is crucial for understanding and treating neurological disorders such as depression and anxiety. The substitution patterns on the arylpiperazine core influence the compounds' selectivity and affinity towards different serotonin receptors, making them significant in the design of new therapeutic agents (Glennon, Naiman, Lyon, & Titeler, 1988).

Selective 5-HT(1B/1D) Antagonists

Compounds structurally related to N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been synthesized and evaluated as potent and selective 5-HT(1B/1D) antagonists. These analogues, including modifications on the piperazine and methoxyphenyl components, exhibit significant pharmacological properties, such as enhancing serotonin release and potentially serving as therapeutic agents for neurological and psychiatric disorders (Liao et al., 2000).

Synthesis and Evaluation of 5-HT6 Receptor Ligands

The design and synthesis of compounds with methoxy and methylpiperazinyl groups targeting the serotonin 5-HT6 receptor have been explored. These studies involve understanding the role of linkers and aromatic substituents in enhancing the compounds' affinity towards 5-HT6R. Such research aids in the discovery of new leads for cognitive enhancement and treatment of psychiatric disorders (Łażewska et al., 2019).

Orexin Receptor Antagonists for Binge Eating

Compounds with methoxyphenyl and methylpiperazinyl groups have been investigated as orexin receptor antagonists, showing potential in reducing binge eating without affecting standard food intake. This research highlights the role of orexin receptors in compulsive eating behaviors and suggests new pharmacological treatments for eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-17-5-10-22(32-4)20(15-17)26-24(30)23(29)25-16-21(28-13-11-27(2)12-14-28)18-6-8-19(31-3)9-7-18/h5-10,15,21H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCGUMPYUCVXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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